molecular formula C8H8O3 B043290 3-Hydroxy-2-methoxybenzaldehyde CAS No. 66495-88-3

3-Hydroxy-2-methoxybenzaldehyde

Cat. No.: B043290
CAS No.: 66495-88-3
M. Wt: 152.15 g/mol
InChI Key: GRIWJVSWLJHHEM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxy-2-methoxybenzaldehyde, also known as o-Vanillin, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to an effective method for controlling fungal pathogens . The compound has been found to be particularly effective against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic .

Mode of Action

The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . Use of deletion mutants in this pathway of Saccharomyces cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of A. fumigatus (sakAΔ, mpkCΔ), indicates that the antifungal activity of the benzaldehydes is through disruption of cellular antioxidation .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (152.15 g/mol for this compound ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . It can function as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s effectiveness can be enhanced when used in combination with other agents, such as phenylpyrroles . This synergistic chemosensitization greatly lowers the minimum inhibitory concentrations required .

Chemical Reactions Analysis

3-Hydroxy-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

3-Hydroxy-2-methoxybenzaldehyde is similar to other benzaldehyde derivatives such as:

This compound stands out due to its unique combination of functional groups and its specific applications in scientific research and industry.

Properties

IUPAC Name

3-hydroxy-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIWJVSWLJHHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473025
Record name 3-hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66495-88-3
Record name 3-hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,3-Dihydroxybenzaldehyde (1.00 g, 7.24 mmol), potassium carbonate (1.00 g, 7.24 mmol) and iodomethane (0.59 ml, 1.34 g, 9.4 mmol) in dry DMF (10 ml) were stirred at ambient temperature for 19 h. The reaction mixture was cooled, poured into water and extracted with ethyl acetate. The ethyl acetate layer was extracted with 1N aqueous sodium hydroxide (3×). The basic extracts were combined and acidified by addition of 3N hydrochloric acid, then extracted with ethyl acetate. The ethyl acetate layer was washed with water (4×), brine and dried over MgSO4. After filtration, the solvent was removed in vacuo to yield 3-hydroxy-2-methoxy-benzaldehyde (0.68 g, 62%) as a yellowish-tan solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydroxybenzaldehyde (20.0 g) in dimethylsulfoxide (80 ml) was added sodium hydride (5.79 g), and the mixture was stirred at room temperature for 1 hr. Methyl iodide (9.0 ml) was added, and the mixture was further stirred at room temperature for 20 hrs. The obtained reaction mixture was partitioned between ethyl acetate (1000 ml) and water (500 ml). The aqueous layer was further extracted with ethyl acetate (1000 ml). The organic layers were combined, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography and crystallized from diisopropyl ether and hexane to give 3-hydroxy-2-methoxybenzaldehyde (11.5 g) as pale-brown crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-methoxybenzaldehyde
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3-Hydroxy-2-methoxybenzaldehyde
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3-Hydroxy-2-methoxybenzaldehyde
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3-Hydroxy-2-methoxybenzaldehyde
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3-Hydroxy-2-methoxybenzaldehyde
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3-Hydroxy-2-methoxybenzaldehyde

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